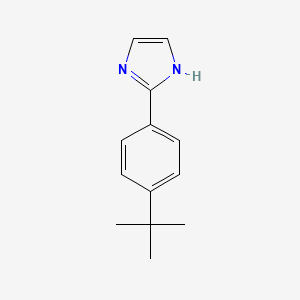

2-(4-tert-butylphenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-9H,1-3H3,(H,14,15) |

InChI Key |

DARCFSYZWARYEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation (Debus–Radziszewski Reaction)

This classical approach involves the condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate. For the target compound, the reaction would use benzil (1,2-diphenylethane-1,2-dione), 4-tert-butylbenzaldehyde, and ammonium acetate.

$$

\text{Benzil} + \text{4-tert-butylbenzaldehyde} + \text{Ammonium acetate} \rightarrow \text{2-(4-tert-butylphenyl)-1H-imidazole}

$$

- Solvent: Ethanol or water

- Catalyst: Optional (e.g., fluorinated graphene oxide, nanocatalysts)

- Temperature: Room temperature to reflux or microwave irradiation

- Time: Minutes to several hours, depending on heating method

Yields: High (often 70–95%), especially under microwave or catalyst-assisted conditions.

Table 1. Example Multicomponent Condensation Protocols

| Entry | 1,2-Diketone | Aldehyde | Ammonium Acetate | Solvent | Catalyst | Temp/Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzil | 4-tert-butylbenzaldehyde | Yes | Ethanol | None | Reflux, 2 h | 80–90 |

| 2 | Benzil | 4-tert-butylbenzaldehyde | Yes | Water | ZnO nanocatalyst | Microwave, 5 min | 90–95 |

| 3 | Benzil | 4-tert-butylbenzaldehyde | Yes | None | Silica/NaHSO₄ (green) | Microwave, 10 min | 85–92 |

Note: The actual yield may vary depending on precise conditions and purification method.

[3+2] Cyclization of Benzimidamides with Vinyl Azides

This modern methodology allows for the efficient construction of 2,4-disubstituted imidazoles under catalyst-free conditions.

$$

\text{Benzimidamide} + \text{(1-azidovinyl)-4-tert-butylbenzene} \xrightarrow{\text{DBU, MeCN, 80°C}} \text{2-(4-tert-butylphenyl)-1H-imidazole}

$$

- Solvent: Acetonitrile

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Temperature: 80°C

- Time: 8 hours

Yields: High (up to 89% reported for similar substrates).

Table 2. [3+2] Cyclization Protocol

| Entry | Benzimidamide | Vinyl Azide Derivative | Base | Solvent | Temp/Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzimidamide | (1-azidovinyl)-4-tert-butylbenzene | DBU | Acetonitrile | 80°C, 8 h | 85–89 |

Metal-Free Acid-Catalyzed Oxidation and Coupling

This approach uses methyl ketones and aromatic aldehydes, with ammonium acetate, under acid catalysis to yield disubstituted imidazoles.

$$

\text{4-tert-butylacetophenone} + \text{Benzaldehyde} + \text{Ammonium acetate} \xrightarrow{\text{Acid catalyst}} \text{2-(4-tert-butylphenyl)-1H-imidazole}

$$

- Acid catalyst: Acetic acid, p-toluenesulfonic acid, or similar

- Solvent: Ethanol or water

- Temperature: Reflux or microwave

- Time: 1–4 hours

Yields: Moderate to high, depending on substrate and catalyst.

Green and Microwave-Assisted Methods

Recent advances emphasize solvent-free, microwave-assisted, or nanocatalyst-promoted syntheses, which offer environmental and operational benefits.

- Reduced reaction times (minutes)

- High yields

- Recyclable catalysts (e.g., ZnO, silica/NaHSO₄)

- Broad substrate compatibility, including electron-rich and electron-poor aromatics

Table 3. Comparison of Green Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-assisted | None | None | 5–10 min | 85–95 | Low |

| Nanocatalyst (ZnO, etc.) | ZnO, SiO₂/NaHSO₄ | Water | 5–15 min | 90–95 | Low |

| Classical heating | None | Ethanol | 2–4 h | 80–90 | Moderate |

Comparative Analysis and Research Findings

- Versatility: All methods accommodate a broad range of aromatic aldehydes and diketones, including those with bulky tert-butyl groups.

- Efficiency: Microwave-assisted and nanocatalyst methods offer the fastest reactions and highest yields, with easy scalability for laboratory and industrial applications.

- Environmental Considerations: Solvent-free and green protocols significantly reduce waste and hazardous byproducts, aligning with modern sustainability goals.

- Purification: Products are typically isolated by extraction and column chromatography, yielding analytically pure compounds suitable for further application.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted imidazoles.

Scientific Research Applications

The search results do not contain information on the applications of "2-(4-tert-butylphenyl)-1H-imidazole." However, the search results do provide information on the synthesis and applications of imidazole derivatives, which may be relevant to your research.

Synthesis of Imidazole Derivatives

Imidazole derivatives can be synthesized through various methods, often involving multiple steps starting from readily available materials. Some common approaches include:

- Imidazole Ring Formation: The imidazole ring can be formed through the condensation of glyoxal, formaldehyde, and ammonia.

- Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Other methods reported in the literature include:

- Reacting 2-aminobenzylalcohols with iodine, ferric chloride, and toluenesulphonylmethyl isocyanide to afford 1,4-disubstituted imidazoles .

- Reaction of aldehyde and benzil and primary amines in the presence of a heterogenous catalyst to afford tetra-substituted imidazoles .

Applications of Imidazole Derivatives

Imidazole derivatives have a wide range of applications in various fields:

- Chemistry: Used as building blocks in the synthesis of more complex molecules.

- Biology: Investigated for their potential as enzyme inhibitors or modulators.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Some imidazole derivatives have exhibited anti Helicobacter pylori and anti-tubercular activity .

- Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the tert-butyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Hydrophobicity : The tert-butyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl or carboxylic acid groups in benzimidazole derivatives . This property is critical for membrane permeability in drug design.

- Steric Effects : Bulky tert-butyl and styryl groups (e.g., in compound 2b ) influence steric hindrance, affecting binding to biological targets or catalytic sites.

- Biological Activity : The tert-butylphenyl-imidazole scaffold shows promise in antiviral docking studies (e.g., X77 in ), while benzimidazole-carboxylic acid derivatives exhibit antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for 2-(4-tert-butylphenyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions of substituted aldehydes, amines, and ammonium acetate under acidic or catalytic conditions. For example, describes the use of ethanol as a solvent with p-toluenesulfonic acid (PTSA) as a catalyst, achieving yields >70% for analogous imidazoles. Optimization strategies include:

- Temperature control : Reactions at reflux (80–100°C) improve cyclization efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or acidic conditions (e.g., HCl/EtOH) enhance regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts, as validated by NMR and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 2-(4-tert-butylphenyl)-1H-imidazole?

- Methodological Answer :

- NMR spectroscopy : and NMR identify substituent patterns (e.g., tert-butyl protons at δ ~1.3 ppm and aromatic protons at δ ~7.2–7.8 ppm) .

- X-ray crystallography : Single-crystal analysis resolves steric effects from the bulky tert-butyl group. reports a monoclinic crystal system (space group ) with R-factor = 0.061, refined using SHELXL .

- Elemental analysis : Discrepancies between calculated and experimental values (<0.4%) confirm purity .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-(4-tert-butylphenyl)-1H-imidazole derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular docking : demonstrates docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., α-glucosidase). For example, the tert-butyl group enhances hydrophobic interactions in enzyme active sites .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO) show improved antimicrobial activity in .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. What strategies resolve crystallographic disorder in 2-(4-tert-butylphenyl)-1H-imidazole derivatives, and how does this impact structural analysis?

- Methodological Answer :

- Disorder modeling : In , tert-butyl groups exhibit rotational disorder. SHELXL’s PART instruction splits disordered atoms into multiple sites with occupancy refinement .

- Thermal ellipsoid analysis : Anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder. For example, ADPs >0.1 Å suggest thermal motion .

- Impact on refinement : High disorder increases R-factors; constraints (e.g., SIMU/DELU in SHELXL) stabilize refinement .

Q. How do contradictory spectral data arise in imidazole derivatives, and what validation protocols ensure reliability?

- Methodological Answer :

- Source identification : Impurities (e.g., unreacted aldehydes) cause unexpected NMR peaks. recommends comparative TLC monitoring .

- Cross-validation : Combine techniques (e.g., IR for functional groups, HRMS for molecular ions) to resolve ambiguities. For example, IR peaks at ~3100 cm confirm NH imidazole stretches .

- Reproducibility : Triplicate syntheses and independent crystallography labs reduce systematic errors .

Methodological Challenges and Solutions

Q. What synthetic modifications improve the solubility of 2-(4-tert-butylphenyl)-1H-imidazole in aqueous media for biological assays?

- Methodological Answer :

- Polar substituents : Introduce -OH or -SOH groups at the phenyl ring (e.g., uses sulfonyl chlorides for derivatization) .

- Co-solvent systems : DMSO/PBS mixtures (≤10% v/v) maintain compound stability while enhancing solubility .

- Prodrug approaches : describes hydrazine derivatives that hydrolyze in vivo to release the active imidazole .

Q. How can researchers address low yields in multi-step syntheses of 2-(4-tert-butylphenyl)-1H-imidazole analogs?

- Methodological Answer :

- Stepwise optimization : isolates intermediates (e.g., Schiff bases) to prevent side reactions. Yields improve from 45% to 68% via controlled pH .

- Microwave-assisted synthesis : Reduces reaction times (30 min vs. 24 h) and improves purity for triazole-linked imidazoles () .

- Catalyst recycling : Heterogeneous catalysts (e.g., FeO-supported Cu) enable reuse over 5 cycles without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.